Ethyl (1,3-thiazolidin-2-ylidene)acetate
Description
Ethyl (1,3-thiazolidin-2-ylidene)acetate is a heterocyclic compound featuring a five-membered 1,3-thiazolidin-2-ylidene core fused to an ethyl acetate moiety. This structure is characterized by a sulfur atom at position 1, a nitrogen atom at position 3, and an exocyclic double bond at the 2-position. The compound is synthesized via reactions between hydrazide intermediates and ethyl chloroacetate or ethyl bromoacetate under reflux conditions, often in the presence of sodium acetate or potassium carbonate as a base (). Its significance lies in its role as a precursor for bioactive molecules, particularly in antimicrobial, antidiabetic, and anti-inflammatory applications ().
Properties
CAS No. |
50621-04-0 |
|---|---|
Molecular Formula |
C7H11NO2S |
Molecular Weight |
173.24 g/mol |
IUPAC Name |
ethyl 2-(1,3-thiazolidin-2-ylidene)acetate |
InChI |
InChI=1S/C7H11NO2S/c1-2-10-7(9)5-6-8-3-4-11-6/h5,8H,2-4H2,1H3 |
InChI Key |
LOTIFAYZTRAOOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C1NCCS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1,3-thiazolidin-2-ylidene)acetate typically involves the construction of the 2-ylidene-1,3-thiazolidine ring from acyclic precursors in a single synthetic process. One common method includes the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry principles to enhance yield, purity, and selectivity. Techniques such as microwave irradiation, sonochemistry, and nanoparticle-catalyzed synthesis are utilized to achieve efficient and environmentally friendly production .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1,3-thiazolidin-2-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxalyl chloride, sodium acetate, and chloroacetic acid. Reaction conditions often involve solvents like ethanol and acetonitrile, with temperatures ranging from ambient to 70°C .
Major Products Formed
Major products formed from these reactions include 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-trione derivatives and various substituted thiazolidinones .
Scientific Research Applications
Ethyl (1,3-thiazolidin-2-ylidene)acetate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of ethyl (1,3-thiazolidin-2-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound acts as a noncompetitive inhibitor of metalloproteinase aggrecanase and phospholipase A2, which are involved in inflammatory processes . Additionally, it serves as a ligand for cannabinoid receptors and inhibitors of kinases such as GSK3β and JNK3 .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrrolo-Thiazolo-Pyrimidine Derivatives
- Example: 3,8-Diphenyl-5-(4-methoxyphenyl)-N-[4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine-6-carbohydrazide (Compound 9) Structure: Combines pyrrolo-thiazolo-pyrimidine and thiazolidin-2-ylidene moieties. Synthesis: Reacting hydrazide intermediates with ethyl chloroacetate under reflux ().
Thiazolidinedione Derivatives
- Example : Ethyl 2-((E)-5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetate
Sulfonamide-Linked Derivatives
- Example: 4-(4-Oxo-1,3-thiazolidin-2-ylidene)aminobenzene-1-sulphonamide Structure: Features a sulfonamide group at the exocyclic position. Synthesis: Reaction of ethyl bromoacetate with sulfonylthiourea derivatives (). Key Feature: Sulfonamide enhances solubility and targets enzymes like carbonic anhydrase ().
Hydrazide Derivatives
- Example: N′-[3-Benzyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]acetohydrazide (7a) Structure: Contains an acetohydrazide side chain. Synthesis: Microwave-assisted reaction of hydrazide intermediates with ethyl bromoacetate (). Key Feature: Improved antimicrobial activity due to the hydrazide functionality ().
Physicochemical Properties
| Compound Class | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP/XLogP3 |
|---|---|---|---|---|
| Ethyl (1,3-thiazolidin-2-ylidene)acetate | C₇H₉NO₂S | 187.22 | Ethyl ester, exocyclic C=S | ~1.1 (est.) |
| Thiazolidinedione derivative | C₁₄H₁₃NO₄S | 291.32 | 2,4-Dioxo, benzylidene | 2.5 |
| Sulfonamide derivative | C₈H₉N₃O₃S₂ | 259.30 | Sulfonamide, oxo | 0.8 |
Note: Data estimated from analogous structures ().
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